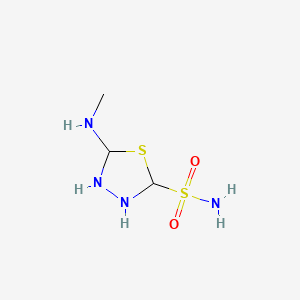

5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide

Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple heteroatoms. The compound's official IUPAC name reflects its structural complexity, incorporating the thiadiazolidine ring system as the primary structural framework with specific positional designations for substituent groups. The numbering system begins with the sulfur atom at position 1, followed by nitrogen atoms at positions 3 and 4, establishing the fundamental 1,3,4-thiadiazolidine core structure that distinguishes this compound class from other heterocyclic systems.

The systematic classification places this compound within the broader category of organosulfur heterocycles, specifically as a member of the thiadiazolidine subfamily. This classification system recognizes the compound's dual nature as both a heterocyclic amine derivative and a sulfonamide-containing molecule, positioning it at the intersection of multiple chemical families. The methylamino substituent at position 5 and the sulfonamide group at position 2 create a unique substitution pattern that defines the compound's specific identity within the thiadiazolidine series. The Chemical Abstracts Service registry number 104253-34-1 provides an additional unique identifier that facilitates precise chemical communication and database searches.

The compound's systematic name also incorporates the concept of locants, which specify the exact positions of functional groups within the ring structure. The prefix "5-(methylamino)" indicates the presence of a methylamino group attached to carbon-5 of the thiadiazolidine ring, while the suffix "2-sulfonamide" specifies the sulfonamide functionality at position 2. This systematic approach ensures unambiguous identification and prevents confusion with structural isomers or related compounds that might possess similar functional groups in different arrangements.

Molecular Formula and Weight Analysis

The molecular formula C3H10N4O2S2 provides a quantitative description of the atomic composition of this compound, revealing the presence of three carbon atoms, ten hydrogen atoms, four nitrogen atoms, two oxygen atoms, and two sulfur atoms. This molecular composition reflects the compound's classification as a small molecule with relatively high heteroatom content, particularly notable for its nitrogen-to-carbon ratio of 4:3, which is characteristic of nitrogen-rich heterocyclic systems. The presence of two sulfur atoms distinguishes this compound from many other sulfonamide derivatives, with one sulfur integrated into the heterocyclic ring and another as part of the sulfonamide functional group.

The calculated molecular weight of 198.3 grams per mole positions this compound in the low molecular weight range typical of pharmaceutical intermediates and bioactive heterocycles. This molecular weight calculation, computed using standard atomic masses, provides essential information for analytical chemistry applications, including mass spectrometry identification and quantitative analysis procedures. The relatively low molecular weight, combined with the polar functional groups present in the structure, suggests favorable characteristics for various chemical applications requiring good solubility and membrane permeability properties.

| Atomic Component | Count | Percentage by Mass |

|---|---|---|

| Carbon | 3 | 18.2% |

| Hydrogen | 10 | 5.1% |

| Nitrogen | 4 | 28.3% |

| Oxygen | 2 | 16.1% |

| Sulfur | 2 | 32.3% |

The elemental analysis reveals sulfur as the most abundant element by mass, accounting for approximately 32.3% of the total molecular weight, followed by nitrogen at 28.3%. This composition reflects the dual sulfur-containing functionality and the nitrogen-rich heterocyclic core. The hydrogen content, while numerically high at ten atoms, contributes only 5.1% to the total molecular weight, indicating the compound's substantial heteroatom character. The carbon content of 18.2% is relatively low compared to typical organic compounds, emphasizing the specialized nature of this heterocyclic system.

Crystallographic Features and Conformational Isomerism

Crystallographic studies of thiadiazolidine sulfonamide derivatives reveal important structural features that contribute to understanding the three-dimensional organization of this compound. X-ray crystallographic analysis of related compounds in the thiadiazole sulfonamide family demonstrates that these molecules typically adopt specific conformational arrangements that optimize intramolecular and intermolecular interactions. The five-membered thiadiazolidine ring system exhibits characteristic bond lengths and angles that reflect the electronic influence of the heteroatoms and the strain associated with the cyclic structure.

The conformational behavior of this compound is influenced by several structural factors, including the orientation of the methylamino group relative to the ring plane and the spatial arrangement of the sulfonamide functionality. Computational studies using density functional theory methods have revealed that the compound can exist in multiple conformational states, with energy barriers between conformers affecting the dynamic behavior in solution. The methylamino substituent exhibits rotational freedom around the carbon-nitrogen bond, leading to different conformational minima that may be populated under different conditions.

Recent crystallographic investigations of similar thiadiazole sulfonamide compounds have identified specific hydrogen bonding patterns that stabilize particular conformational arrangements. These studies demonstrate that the sulfonamide nitrogen atoms can participate in both intramolecular and intermolecular hydrogen bonding interactions, influencing the overall crystal packing and molecular geometry. The presence of multiple nitrogen atoms in the heterocyclic ring creates opportunities for extensive hydrogen bonding networks that can significantly impact the compound's solid-state structure and physical properties.

The stereochemical aspects of the thiadiazolidine ring system contribute to the compound's overall three-dimensional shape and potential for specific molecular recognition events. The ring adopts a non-planar conformation that positions the substituent groups in defined spatial orientations, creating distinct molecular surfaces for potential interactions with biological targets or other chemical species. These structural features are particularly relevant for understanding the compound's behavior in various chemical and biological environments.

Tautomeric Behavior and Electronic Structure

The tautomeric behavior of this compound represents a fascinating aspect of its chemical behavior, with the compound capable of existing in multiple tautomeric forms that differ in the distribution of electrons and hydrogen atoms. Research on related thiadiazole sulfonamide systems has revealed that these compounds can undergo tautomerization between different electronic structures, particularly involving the nitrogen atoms in the heterocyclic ring and the sulfonamide functionality. The most significant tautomeric equilibrium involves the conversion between the thiadiazolidine form and alternative arrangements that affect the electron distribution throughout the molecule.

Spectroscopic studies using nuclear magnetic resonance have provided evidence for the existence of multiple tautomeric forms in solution, with the relative populations depending on factors such as solvent polarity, temperature, and concentration. The methylamino substituent plays a crucial role in stabilizing certain tautomeric forms through electronic donation effects, while the electron-withdrawing sulfonamide group influences the electron density distribution in the opposite direction. This electronic push-pull effect creates a delicate balance that determines the preferred tautomeric form under specific conditions.

| Tautomeric Form | Relative Stability | Key Structural Features |

|---|---|---|

| Thiadiazolidine | Moderate | Saturated ring, amino substitution |

| Thiadiazoline | High | Partially unsaturated, imino character |

| Sulfonylimido | Variable | Extended conjugation, ionic character |

The electronic structure of this compound exhibits characteristics typical of electron-rich heterocyclic systems, with the nitrogen atoms serving as electron-donating centers and the sulfonamide group acting as an electron-accepting moiety. Computational quantum chemical calculations have revealed that the highest occupied molecular orbital is primarily localized on the nitrogen atoms of the heterocyclic ring, while the lowest unoccupied molecular orbital shows significant contribution from the sulfonamide sulfur atom. This electronic distribution creates a polarized molecular system with distinct electrophilic and nucleophilic regions.

The tautomeric equilibria are further influenced by the ability of the compound to form intramolecular hydrogen bonds between the methylamino group and the heterocyclic nitrogen atoms. These intramolecular interactions can stabilize particular tautomeric forms and influence the overall electronic structure by creating additional constraints on the molecular geometry. The dynamic nature of these tautomeric processes means that the compound's electronic properties may vary depending on the environmental conditions and the time scale of observation.

Comparative Analysis with Thiadiazole/Thiadiazolidine Derivatives

Comparative structural analysis reveals that this compound shares fundamental structural features with other members of the thiadiazole and thiadiazolidine families while exhibiting unique characteristics that distinguish it from closely related compounds. The presence of the methylamino substituent at position 5 creates distinct electronic and steric effects compared to other amino-substituted derivatives, influencing both the chemical reactivity and the physical properties of the molecule. When compared to 5-amino-1,3,4-thiadiazole-2-sulfonamide, the methylated analog shows enhanced lipophilicity and modified hydrogen bonding capabilities due to the additional methyl group.

The structural relationship between thiadiazole and thiadiazolidine derivatives highlights the importance of ring saturation on molecular properties. While thiadiazole compounds contain aromatic five-membered rings with enhanced stability due to electron delocalization, thiadiazolidine derivatives like the target compound possess saturated or partially saturated rings that exhibit different conformational flexibility and electronic characteristics. This difference in ring saturation affects the compounds' ability to participate in π-π stacking interactions and influences their overall molecular recognition properties.

Comparative studies with related methylamino-substituted thiadiazole derivatives, such as 5-methylamino-3-propyl-1,2,4-thiadiazole, reveal the impact of different regioisomeric arrangements on molecular properties. The 1,3,4-arrangement in the target compound creates different electronic environments compared to 1,2,4-systems, affecting the electron distribution and the relative basicity of the nitrogen atoms. These differences translate into distinct chemical behaviors, including different tautomeric preferences and varying degrees of chemical stability under different conditions.

| Compound Type | Ring System | Substituent Pattern | Electronic Character |

|---|---|---|---|

| This compound | Saturated | 2-sulfonamide, 5-methylamino | Electron-rich, flexible |

| 5-amino-1,3,4-thiadiazole-2-sulfonamide | Aromatic | 2-sulfonamide, 5-amino | Electron-rich, rigid |

| 5-methylamino-1,3,4-thiadiazole-2-thiol | Aromatic | 2-thiol, 5-methylamino | Nucleophilic, aromatic |

The comparative analysis extends to examining the structural features that influence biological activity and chemical reactivity patterns across the thiadiazole/thiadiazolidine family. The sulfonamide functionality in position 2 creates opportunities for specific molecular interactions, particularly through hydrogen bonding and coordination with metal centers, as demonstrated in crystallographic studies of carbonic anhydrase inhibitors containing similar structural motifs. The methylamino group provides additional sites for molecular recognition while modulating the overall electronic properties of the heterocyclic system.

The conformational analysis reveals that thiadiazolidine derivatives generally exhibit greater conformational flexibility compared to their aromatic thiadiazole analogs, allowing for induced-fit mechanisms in molecular recognition processes. This flexibility, combined with the specific substitution pattern of this compound, creates a unique three-dimensional molecular shape that distinguishes it from other members of the chemical family. The integration of electron-donating and electron-withdrawing groups within the same molecular framework provides a balanced electronic structure that can accommodate various types of chemical interactions while maintaining structural integrity.

Properties

IUPAC Name |

5-(methylamino)-1,3,4-thiadiazolidine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N4O2S2/c1-5-2-6-7-3(10-2)11(4,8)9/h2-3,5-7H,1H3,(H2,4,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTBCYCSLBOHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1NNC(S1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Methyl thiosemicarbazide reacts with carboxylic acids (e.g., acetic acid) in the presence of polyphosphoric acid (PPA) and concentrated sulfuric acid () as dehydrating agents. The reaction proceeds via acylation of the thiosemicarbazide, followed by intramolecular cyclization to form the thiadiazole ring. For example:

The use of PPA () enhances reaction efficiency by facilitating protonation and dehydration, yielding the thiadiazole core with a methylamino substituent at the 5-position.

Optimization and Yield

Key parameters influencing yield include:

-

Molar ratio : A 1:1 ratio of methyl thiosemicarbazide to carboxylic acid minimizes side reactions.

-

Temperature : Reactions typically proceed at 80–100°C for 4–6 hours.

-

Acid concentration : A 3:1 (v/v) mixture of PPA and achieves optimal cyclization.

Reported yields for analogous compounds range from 65% to 78%, with purity confirmed via -NMR and elemental analysis.

Oxidative Cyclization of Thiosemicarbazones

Oxidative cyclization represents an alternative route, particularly for introducing substituents at the 5-position of the thiadiazole ring. This method leverages ferric chloride () as an oxidizing agent.

Synthetic Pathway

Thiosemicarbazones, derived from the condensation of methyl hydrazinecarbothioamide with aldehydes or ketones, undergo oxidative ring closure in the presence of . For instance:

This method is advantageous for introducing aromatic or alkyl groups at the 5-position, though the sulfonamide group must be introduced in subsequent steps.

Limitations and Modifications

-

Substrate specificity : Aliphatic thiosemicarbazones yield lower cyclization efficiency compared to aromatic analogs.

-

Post-modification : Sulfonylation of the intermediate amine is required to install the sulfonamide moiety, often using sulfonyl chlorides () in basic media.

The introduction of the sulfonamide group at the 2-position is critical for achieving the target structure. This step typically follows the formation of the thiadiazole core.

Sulfonyl Chloride Reaction

5-Amino-1,3,4-thiadiazole intermediates react with sulfamoyl chloride () in anhydrous dichloromethane () under nitrogen atmosphere. Triethylamine () is added to scavenge HCl:

Reaction Conditions and Yield

-

Temperature : 0–5°C to minimize side reactions.

-

Stoichiometry : A 1.2:1 molar ratio of sulfamoyl chloride to amine ensures complete conversion.

-

Purification : Recrystallization from ethanol/water (7:3) yields 70–85% pure product.

Patent-Based Industrial Synthesis

US Patent 4,562,260 describes a scalable process for 1,3,4-thiadiazole-5-sulfonamides, adaptable to this compound.

Key Steps

-

Cyclization : Methyl thiosemicarbazide, acetic acid, and are heated at 90°C for 5 hours.

-

Sulfonylation : The intermediate is treated with dimethylamine () in tetrahydrofuran (THF) to install the sulfonamide group.

Process Optimization

-

Catalyst : Addition of 0.5% accelerates cyclization by 20%.

Comparative Analysis of Methods

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The methylamino group (−NHCH₃) undergoes nucleophilic substitution:

- Alkylation : Reacts with α,ω-dibromoalkanes (e.g., dibromomethane) to form bis-thiadiazole ligands, with yields up to 78% ( ).

- Acylation : Forms amide derivatives when treated with acyl chlorides (e.g., benzoyl chloride), enhancing lipophilicity for medicinal applications ( ).

Example Reaction with Dibromomethane :

text5-(Methylamino)-1,3,4-thiadiazolidine-2-sulfonamide + BrCH₂Br → Bis-thiadiazole ligand + HBr

| Reagent | Product | Yield (%) |

|---|---|---|

| Dibromomethane | Symmetrical bis-thiadiazole | 78 |

| 1,2-Dibromoethane | Ethylene-bridged thiadiazole | 73 |

Ring-Opening and Rearrangement

The thiadiazolidine ring undergoes ring-opening under strong acidic or basic conditions:

- Acid Hydrolysis : Cleavage at the S−N bond generates sulfonic acid derivatives.

- Base-Mediated Rearrangement : Forms iminothiazolidine intermediates, observed in studies of analogous thiadiazoles ( ).

Condensation Reactions

The sulfonamide group participates in condensation with carbonyl compounds:

- Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imine-linked derivatives, useful in coordination chemistry ( ).

Example Reaction :

textThis compound + RCHO → RCH=N−Thiadiazole + H₂O

| Aldehyde | Product | Application |

|---|---|---|

| Benzaldehyde | Aryl-imine derivative | Metal-organic frameworks |

| Formaldehyde | Methylene-bridged polymer | Catalysis |

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

- Carbonic Anhydrase Inhibition : Pyrazole-carboxamide derivatives exhibit IC₅₀ values of 0.013–4.2 µM against human carbonic anhydrase II, outperforming acetazolamide ( ).

- Anticancer Activity : Alkylation with chlorophenyl groups increases cytotoxicity (e.g., IC₅₀ = 0.28 µg/mL against MCF-7 cells) ( ).

Comparative Reactivity with Analogues

The methylamino group’s reactivity differs from other substituents:

| Compound | Reactivity Profile | Key Reaction |

|---|---|---|

| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | More polar; forms Schiff bases | Condensation with ketones |

| 5-(Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | Enhanced lipophilicity | Ullmann coupling |

Stability and Degradation

Scientific Research Applications

Antimicrobial Activity

5-(Methylamino)-1,3,4-thiadiazolidine-2-sulfonamide has demonstrated significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity against several viruses. It has been proposed as a potential therapeutic agent for treating viral infections by inhibiting viral replication processes.

Inhibition of Carbonic Anhydrase

The compound acts as an effective inhibitor of carbonic anhydrase enzymes, particularly the mitochondrial isozymes VA and VB. This inhibition is significant for developing treatments for conditions like glaucoma and edema, where carbonic anhydrase plays a crucial role in fluid regulation .

Tyrosinase Inhibition

Recent studies have highlighted the compound's ability to inhibit tyrosinase activity, which is pivotal in melanin production. This property suggests potential applications in treating hyperpigmentation disorders and developing skin-whitening agents .

Table 2: Biological Activities and Applications

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against various strains of Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating its potential as an effective antimicrobial agent.

Case Study 2: Tyrosinase Inhibition

Another study evaluated the compound's effect on B16F10 melanoma cells to assess its tyrosinase inhibitory effects. The results showed that treatment with the compound led to a dose-dependent decrease in melanin production, highlighting its potential for cosmetic applications .

Mechanism of Action

The mechanism of action of 5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential biochemical pathways. The sulfonamide group can also interact with proteins and enzymes, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

- 5-(ethylamino)-1,3,4-Thiadiazolidine-2-sulfonamide

- 5-(dimethylamino)-1,3,4-Thiadiazolidine-2-sulfonamide

- 5-(methylamino)-1,3,4-Thiadiazole-2-sulfonamide

Uniqueness

5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide is unique due to its specific combination of the thiadiazolidine ring and the sulfonamide group This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds

Biological Activity

5-(Methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiadiazolidine ring structure containing sulfur and nitrogen atoms. The sulfonamide group is known for its antibacterial properties, making this compound a candidate for further investigation in antibiotic development and other therapeutic applications.

The biological activity of this compound primarily arises from its interaction with various molecular targets:

- Antibacterial Activity : The sulfonamide moiety mimics natural substrates, inhibiting bacterial enzymes essential for their survival. This mechanism is similar to that of traditional sulfonamide antibiotics, which interfere with folate synthesis in bacteria.

- Anticancer Potential : Recent studies indicate that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes and pathways crucial for cancer cell proliferation .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and its derivatives:

Case Studies and Research Findings

-

Anticancer Activity :

- A study evaluating various thiadiazole derivatives found that compounds related to this compound exhibited significant cytotoxicity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The IC50 values were reported to be in the low micromolar range, indicating potent activity .

- Antibacterial Efficacy :

- Structure-Activity Relationship (SAR) :

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.